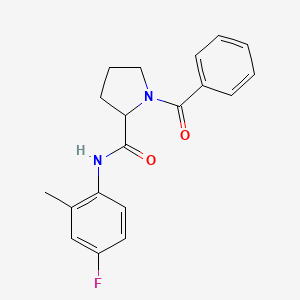![molecular formula C15H14N2OS2 B6013700 2-mercapto-6-methyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6013700.png)
2-mercapto-6-methyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-mercapto-6-methyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been investigated in detail.
Mechanism of Action
The mechanism of action of 2-mercapto-6-methyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one has been investigated in detail. It has been reported to inhibit the activity of topoisomerase II enzyme, which is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately results in the death of cancer cells. In addition, this compound has been reported to inhibit the production of pro-inflammatory cytokines, which are responsible for the inflammation process.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been reported to inhibit the migration and invasion of cancer cells. In addition, it has been reported to reduce the production of reactive oxygen species, which are responsible for oxidative stress.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-mercapto-6-methyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its potential as an anticancer agent. This compound has been reported to exhibit potent anticancer activity against various cancer cell lines. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which makes it difficult to use in aqueous solutions.
Future Directions
There are several future directions for the research on 2-mercapto-6-methyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one. One of the future directions is to investigate its potential as an anti-inflammatory agent. This compound has been reported to exhibit anti-inflammatory activity, and further research is needed to investigate its mechanism of action and potential applications in the treatment of inflammatory diseases. Another future direction is to investigate its potential as an antifungal and antibacterial agent. This compound has been reported to exhibit potent antifungal and antibacterial activities, and further research is needed to investigate its mechanism of action and potential applications in the treatment of fungal and bacterial infections. Finally, further research is needed to investigate the potential of this compound as a lead compound for the development of new anticancer agents.
Synthesis Methods
The synthesis of 2-mercapto-6-methyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one has been reported in literature using different methods. One of the commonly used methods involves the reaction of 2-mercapto-6-methyl-3-(2-bromoethyl)thieno[2,3-d]pyrimidin-4(3H)-one with phenethylamine in the presence of a base. Another method involves the reaction of 2-mercapto-6-methyl-3-(2-chloroethyl)thieno[2,3-d]pyrimidin-4(3H)-one with phenethylamine in the presence of a base. The yield of the product obtained using these methods varies from 40-60%.
Scientific Research Applications
2-mercapto-6-methyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one has potential applications in various fields of scientific research. One of the major applications of this compound is in the field of medicinal chemistry. It has been reported to exhibit anticancer activity by inhibiting the growth of cancer cells. This compound has also been investigated for its potential as an anti-inflammatory agent. In addition, it has been reported to exhibit antifungal and antibacterial activities.
Properties
IUPAC Name |
6-methyl-3-(2-phenylethyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS2/c1-10-9-12-13(20-10)16-15(19)17(14(12)18)8-7-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXMJYSJASUMSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)NC(=S)N(C2=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[1-(allylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6013620.png)
![mesityl(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)methanone](/img/structure/B6013637.png)
![2,3-dichloro-N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]benzamide](/img/structure/B6013648.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-(tetrahydro-3-furanylmethyl)-4-piperidinecarboxamide](/img/structure/B6013652.png)

![N-{2,6-dimethyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}cyclohexanecarboxamide](/img/structure/B6013666.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(3,5-dimethylphenyl)glycinamide](/img/structure/B6013673.png)
![2-[4-(1,3-benzodioxol-4-ylmethyl)-1-methyl-2-piperazinyl]ethanol](/img/structure/B6013687.png)
![[(6-fluoro-1H-benzimidazol-2-yl)thio]acetic acid](/img/structure/B6013708.png)

![2-[2-(2-chloro-5-methylphenoxy)propanoyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B6013727.png)
![1-methyl-5-({[4-(2-methyl-1-piperidinyl)benzyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B6013747.png)
![N~3~-acetyl-N~1~-(1-{2-[cyclohexyl(methyl)amino]-4-methyl-5-pyrimidinyl}ethyl)-beta-alaninamide](/img/structure/B6013753.png)
![2-[(2-chloro-4-fluorophenoxy)methyl]-N-[1-(3-isoxazolyl)ethyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6013757.png)
